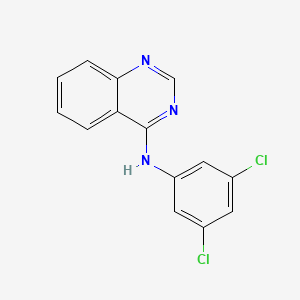![molecular formula C18H17ClN2S B5570615 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE](/img/structure/B5570615.png)
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazoline core substituted with a 4-chlorophenylmethylsulfanyl group and three methyl groups at positions 4, 6, and 7. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-chlorophenylmethylsulfanyl group is introduced to the quinazoline core. This can be achieved using reagents like 4-chlorobenzyl chloride and thiourea, followed by oxidation to form the sulfanyl group.
Methylation: The final step involves the methylation of the quinazoline core at positions 4, 6, and 7. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the sulfanyl group and formation of corresponding quinazoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis. Major products formed from these reactions include sulfoxides, sulfones, reduced quinazoline derivatives, and substituted chlorophenyl derivatives.
科学的研究の応用
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth. The pathways involved in its mechanism of action include signal transduction pathways, apoptosis, and cell cycle regulation.
類似化合物との比較
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6,7-TRIMETHYLQUINAZOLINE can be compared with other similar compounds, such as:
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-methylquinazoline: This compound lacks the additional methyl groups at positions 6 and 7, which may affect its chemical reactivity and biological activity.
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6-dimethylquinazoline: This compound has two methyl groups instead of three, which may influence its solubility and interaction with molecular targets.
2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,6,7-trimethylpyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,6,7-trimethylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2S/c1-11-8-16-13(3)20-18(21-17(16)9-12(11)2)22-10-14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELUOVBXRXFYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone](/img/structure/B5570555.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)



![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)
